3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Description
Chemical Identity and Nomenclature
The compound exhibits systematic IUPAC nomenclature reflecting its fused heterocyclic structure:
Structural Features
| Property | Description |
|---|---|
| Core structure | Pyrazole (5-membered) fused via N1 to pyrimidine (6-membered) |
| Substituents | Isopropyl group at C3, amine at C5 |
| Molecular formula | C₁₀H₁₃N₅ |
| Molecular weight | 203.24 g/mol |
| SMILES notation | CC(C)C1=CC(N)=NN1C2=NC=CC=N2 |
| InChI key | HXTLACMVOXPTRZ-UHFFFAOYSA-N |
The pyrimidine ring adopts a planar configuration, while the isopropyl group introduces steric effects that influence molecular packing and reactivity.
Historical Context of Pyrazole-Pyrimidine Hybrids
The development of pyrazole-pyrimidine hybrids emerged from:
- Medicinal chemistry needs (1980s): Seeking kinase inhibitors with improved selectivity
- Materials science (2000s): Designing organic semiconductors with tunable band gaps
- Catalysis research (2010s): Creating ligand systems for transition metal complexes
Key milestones:
Significance in Heterocyclic Chemistry Research
This compound exemplifies three critical research directions:
Reactivity Patterns
Synthetic Versatility
- Serves as precursor for:
Supramolecular Interactions
Positioning within Pyrazole-Pyrimidine Chemical Space
Comparative analysis with structural analogs:
Unique attributes:
Properties
IUPAC Name |
5-propan-2-yl-2-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(2)8-6-9(11)15(14-8)10-12-4-3-5-13-10/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCWFKYELDBOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The preparation generally involves:
- Construction of the pyrazole core with appropriate substitution.
- Introduction of the isopropyl group at the N-1 position.
- Attachment of the pyrimidin-2-yl substituent.
- Installation of the amino group at the 5-position of the pyrazole.
These steps can be performed via multi-step organic synthesis involving condensation, cyclization, halogenation, and cross-coupling reactions.
Detailed Preparation Methods
Pyrazole Core Formation and Isopropylation
One common approach starts from a substituted hydrazine and a β-diketone or β-ketoester precursor to form the pyrazole ring. The isopropyl group at the N-1 position is typically introduced either by starting with an isopropyl-substituted hydrazine or by alkylation of the pyrazole nitrogen after ring formation.
Pyrimidin-2-yl Substitution
The attachment of the pyrimidin-2-yl group at the N-1 position of the pyrazole is often achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Amination at the 5-Position of Pyrazole
The amino group at the 5-position can be introduced by:
- Direct amination of a halogenated pyrazole intermediate (e.g., 5-chloropyrazole) using ammonia or amine sources under catalytic conditions.
- Reduction of nitro-substituted intermediates at the 5-position.
Representative Synthetic Procedure from Literature
A study on related pyrazolo-pyrimidine compounds (e.g., 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines) provides insights into similar synthetic strategies:
- Pyrazole ring formation via condensation of hydrazine derivatives with β-ketoesters.
- Introduction of isopropyl groups during or after ring formation.
- Use of Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution to attach pyrimidinyl moieties.
- Amination steps through halogen displacement or reduction techniques.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reaction Type | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Condensation | Hydrazine derivative + β-ketoester, acid/base catalysis | Forms core heterocycle |
| N-1 Isopropyl substitution | Alkylation or starting material | Isopropyl hydrazine or alkyl halide, base | Controls N-substitution |
| Pyrimidin-2-yl attachment | Cross-coupling / substitution | Pd catalyst, boronic acid or halopyrimidine, base | Buchwald-Hartwig or Suzuki coupling |
| Amination at 5-position | Nucleophilic substitution / reduction | Ammonia or amine source, catalyst or reducing agent | Introduces amino group |
| Purification | Crystallization / chromatography | Solvent washes, temperature control | Ensures purity and yield |
Research Findings and Optimization Notes
- Cyclization methods using reagents like Lawesson's reagent or phosphorous oxychloride have been explored for related pyrazole derivatives, with Lawesson's reagent offering improved yields and purity in some cases.
- Temperature control during crystallization and washing steps significantly impacts product purity and yield.
- The choice of protecting groups and deprotection steps affects the overall synthetic efficiency.
- Cross-coupling reactions require careful catalyst and ligand selection to optimize coupling efficiency and minimize side reactions.
- Industrial scale synthesis benefits from continuous flow techniques and advanced purification to maintain batch consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyrazole-5-one derivatives.
Reduction Products: Pyrazole-5-amine derivatives.
Substitution Products: Derivatives with different substituents on the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Research has indicated that compounds similar to 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine may exhibit antitumor properties. A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation, suggesting potential therapeutic applications in oncology .
2. Antiviral Properties
The compound's structural features align with known antiviral agents, particularly those targeting viral polymerases. Its efficacy against viruses could be explored further, given the success of other pyrazole derivatives in this area .
3. Enzyme Inhibition
this compound has shown promise as an inhibitor of specific enzymes, including Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell signaling in various diseases, including cancer and inflammation .
Case Studies
Case Study 1: Antitumor Screening
In a comparative study of pyrazole derivatives, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Efficacy
A series of experiments assessed the antiviral activity of various pyrazole compounds against influenza virus strains. The study found that derivatives similar to this compound displayed promising results, leading to further investigations into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism by which 3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position substituent plays a critical role in modulating steric bulk, hydrophobicity, and electronic interactions.
Key Observations :
- The absence of the pyrimidin-2-yl group in 5-Amino-1-isopropyl-3-methylpyrazole reduces its capacity for π-π stacking interactions, limiting its utility in certain biological contexts .
Substituent Effects at the 1-Position
The pyrimidin-2-yl group at the 1-position contributes to electronic effects and intermolecular interactions.
Key Observations :
Enzyme Inhibition
- Thrombin Inhibition : Pyrazol-5-amine derivatives with bulky 3-position substituents (e.g., isopropyl) demonstrate enhanced inhibitory activity against serine proteases like thrombin due to improved steric complementarity .
- β-Lactamase Inhibition : Pyrazolo-pyrimidine cores are explored as β-lactamase inhibitors, with substituent size influencing bacterial resistance profiles .
Biological Activity
3-Isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, with the CAS number 1153082-81-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrimidine ring and an isopropyl group, contributing to its pharmacological properties. The following sections will explore its biological activity, including antimicrobial, anticancer, and enzymatic inhibition effects, supported by relevant research findings.
- Molecular Formula : C10H13N5
- Molecular Weight : 203.24 g/mol
- Density : Not specified
- Boiling Point : Not specified
- CAS Number : 1153082-81-5
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests revealed significant activity against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | Bactericidal |
| Escherichia coli | 0.50 | 1.00 | Bactericidal |
| Candida albicans | 0.75 | 1.50 | Fungicidal |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has also been a focus of research. In studies targeting various cancer cell lines, compounds structurally similar to this compound demonstrated significant cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 10 | Apoptosis induction |
| MCF7 (Breast cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical cancer) | 20 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development in cancer therapy .
3. Enzymatic Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease pathways.
| Enzyme Target | IC50 (nM) | Effect |
|---|---|---|
| Mitogen-activated protein kinase (MAPK14) | <1 | Inhibition of signaling pathways |
This compound shows promise in modulating important signaling pathways through enzyme inhibition, which could be beneficial in treating conditions like cancer and inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives, including the target compound:
-
Study on Antimicrobial Efficacy :
A study published in the ACS Omega journal evaluated multiple pyrazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed strong antimicrobial activity with low MIC values . -
Anticancer Research :
Research published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could effectively induce apoptosis in various cancer cell lines, suggesting a mechanism that could be explored for therapeutic applications . -
Enzyme Inhibition Studies :
The BindingDB database provided insights into the binding affinity of pyrazole derivatives to MAPK14, indicating that these compounds could serve as potent inhibitors in therapeutic contexts .
Q & A
Q. What are the common synthetic routes for 3-isopropyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketonitriles, followed by regioselective alkylation. For example:
Cyclocondensation : React hydrazine with a substituted β-ketonitrile to form the pyrazole core.
Alkylation : Introduce the isopropyl group via nucleophilic substitution or transition-metal-catalyzed coupling.
Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm final product identity via -NMR and LC-MS .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
- Spectroscopy : - and -NMR for functional group verification, FT-IR for amine/pyrimidine vibrations, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases or GPCRs). Prepare the ligand with Gaussian (DFT optimization at B3LYP/6-31G*) and the protein with PDBFixer.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD, RMSF, and interaction fingerprints. Compare with experimental IC values from kinase assays to validate models .
Q. What experimental strategies assess the environmental fate of this compound?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light, hydrolytic (pH 3–11), and microbial conditions. Use HPLC-UV or GC-MS to quantify breakdown products (e.g., pyrimidine fragments).
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algae growth inhibition assays (OECD 201). Correlate results with QSAR predictions to identify hazardous metabolites .
Q. How to resolve contradictions between spectral data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental -NMR chemical shifts with DFT-calculated shifts (Gaussian, mPW1PW91/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
- Advanced Spectrometry : Use 2D-NMR (HSQC, HMBC) to resolve ambiguous proton assignments. For mass spectral anomalies (e.g., unexpected adducts), employ ion mobility spectrometry (IMS) to separate isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
